REACTION_SMILES
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[BH4-:18].[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH2:9][O:10][CH3:11])=[O:12])[cH:6][n:7]1.[CH3:33][CH2:34][OH:35].[Na+:19].[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1.[OH:20][C:21]([CH2:22][C:23]([C:24](=[O:25])[OH:26])([CH2:27][C:28](=[O:29])[OH:30])[OH:31])=[O:32]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([CH2:9][O:10][CH3:11])[OH:12])[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCC(=O)c1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
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Type
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product
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Smiles
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COCC(O)c1ccc(Br)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |